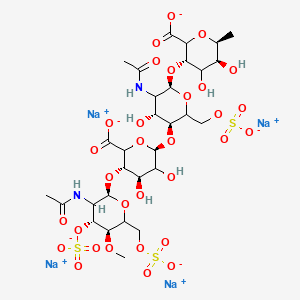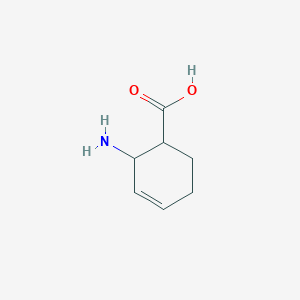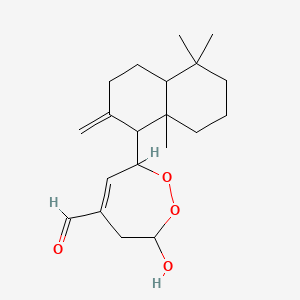![molecular formula C20H34O3 B1180775 (1S,4S,9S,10R,13R,14S)-14-(Hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol CAS No. 130855-22-0](/img/structure/B1180775.png)
(1S,4S,9S,10R,13R,14S)-14-(Hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,4S,9S,10R,13R,14S)-14-(Hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol is a useful research compound. Its molecular formula is C20H34O3 and its molecular weight is 322.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S,4S,9S,10R,13R,14S)-14-(Hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,4S,9S,10R,13R,14S)-14-(Hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity
Ent-Kaurane diterpenoids, including ent-Kaurane-3,16,17-triol, have been found to possess antitumor properties . They are involved in various mechanisms such as inducing apoptosis, cell cycle arrest, and inhibiting cell colony formation in cancer cells . For instance, studies have shown that ent-Kaurane-3,16,17-triol can inhibit colony formation and induce apoptosis in human colon cancer cells .
Antifungal and Antibacterial Effects
These compounds exhibit significant antifungal and antibacterial activities . Their structure allows them to interact with microbial cell membranes, leading to disruption and inhibition of microbial growth. This makes them potential candidates for developing new antimicrobial drugs .
Anti-inflammatory Properties
The anti-inflammatory effects of ent-Kaurane-3,16,17-triol are notable. It can modulate inflammatory pathways, which is beneficial for treating diseases where inflammation plays a key role, such as arthritis and asthma .
Synthesis of Complex Molecules
Ent-Kaurane-3,16,17-triol serves as a precursor in the synthesis of complex molecules . Its tetracyclic structure is a versatile scaffold for synthesizing a variety of bioactive molecules, which can be used in pharmaceuticals and material sciences .
Pharmacognosy Research
In the field of pharmacognosy, ent-Kaurane-3,16,17-triol is studied for its presence in various plant families like Annonaceae. It contributes to understanding the biosynthesis pathways and the ecological role of these compounds in plants .
Pain Management
Research has indicated that ent-Kaurane diterpenoids may have applications in pain management . They have been reported to exhibit antinociceptive effects in various pain models, which could lead to the development of new analgesic drugs .
Mécanisme D'action
Target of Action
The primary target of ent-Kaurane-3α,16β,17-triol, also known as HY-N3825, is the HCT116 cell line . This compound has been shown to induce apoptosis in these cells .
Mode of Action
ent-Kaurane-3α,16β,17-triol interacts with its target cells by inhibiting their proliferation . It has been shown to have IC50 values of 45.5 and 29.84 µM on HepG2 and HCT116 cells, respectively . Additionally, it inhibits HCT116 cell colony formation .
Biochemical Pathways
The compound induces cell cycle arrest in human colon cancer cells This means that it stops the cells from dividing and proliferating, which is a key mechanism in its anticancer activity
Result of Action
The result of the action of ent-Kaurane-3α,16β,17-triol is the induction of apoptosis in HCT116 cells . Apoptosis is a form of programmed cell death, which means that the compound causes the cancer cells to self-destruct. This is a desirable outcome in cancer treatment as it leads to the reduction of the tumor size.
Propriétés
IUPAC Name |
(1S,4S,9S,10R,13R,14S)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-17(2)14-6-9-19-10-13(20(23,11-19)12-21)4-5-15(19)18(14,3)8-7-16(17)22/h13-16,21-23H,4-12H2,1-3H3/t13-,14-,15+,16?,18-,19+,20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMZVZSBORMZSD-NOBNKJFJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC34CC(CCC3C2(CCC1O)C)C(C4)(CO)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC(C([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@@](C4)(CO)O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4S,9S,10R,13R,14S)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



silane](/img/structure/B1180706.png)

